2-AMINO-4-METHYL-N'-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-THIAZOLE-5-CARBOHYDRAZIDE
Overview
Description
2-AMINO-4-METHYL-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-THIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-METHYL-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-THIAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 2-amino-4-methylthiazole with a suitable aldehyde or ketone, followed by the addition of a hydrazide. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-METHYL-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-THIAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines .
Scientific Research Applications
2-AMINO-4-METHYL-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-THIAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-AMINO-4-METHYL-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-THIAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and hydrazide moiety can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Similar in structure but lacks the thiazole ring.
2-Amino-4-methylpyridine: Contains a pyridine ring instead of a thiazole ring.
2-Cyano-N-(4-nitrophenyl)acetamide: Contains a cyano group and is used in similar synthetic applications.
Uniqueness
2-AMINO-4-METHYL-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-1,3-THIAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of a thiazole ring with a hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-4-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-12(20-14(15)17-10)13(19)18-16-9-5-8-11-6-3-2-4-7-11/h2-9H,1H3,(H2,15,17)(H,18,19)/b8-5+,16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWDJOBPIWSNGU-ZCPHBQKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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